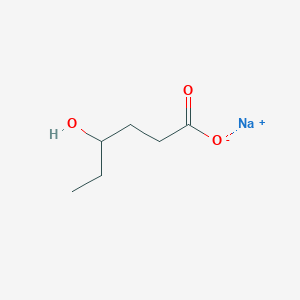
Sodium 4-hydroxyhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-hydroxyhexanoate is a chemical compound that belongs to the class of hydroxyalkanoates It is a sodium salt derivative of 4-hydroxyhexanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 4-hydroxyhexanoate can be synthesized through the hydrolysis of its corresponding lactone, ε-caprolactone, in the presence of a sodium hydroxide solution . The reaction typically involves heating the lactone with an aqueous solution of sodium hydroxide, leading to the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve microbial fermentation processes. Certain bacteria, such as Ralstonia eutropha, can produce polyhydroxyalkanoates (PHAs) that include 4-hydroxyhexanoate units. These PHAs can then be chemically modified to yield this compound .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 4-hydroxyhexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the hydroxyl group into a chloride, which can then undergo further substitution reactions.
Major Products Formed:
Oxidation: 4-oxohexanoate or 4-hexanoic acid.
Reduction: 4-hydroxyhexanol.
Substitution: Various substituted hexanoates depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Sodium 4-hydroxyhexanoate has several applications in scientific research:
Biochemistry: It serves as a model compound for studying enzyme-catalyzed reactions involving hydroxyalkanoates.
Industrial Chemistry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of sodium 4-hydroxyhexanoate in biological systems involves its incorporation into polyhydroxyalkanoates by microbial enzymes. These enzymes, such as PHA synthases, catalyze the polymerization of hydroxyalkanoate monomers to form biopolymers. The molecular targets include the active sites of these enzymes, where the hydroxyalkanoate units are activated and incorporated into the growing polymer chain .
Comparación Con Compuestos Similares
- Sodium 3-hydroxybutyrate
- Sodium 4-hydroxybutyrate
- Sodium 3-hydroxyhexanoate
Comparison: Sodium 4-hydroxyhexanoate is unique due to its six-carbon chain length, which imparts different physical and chemical properties compared to shorter-chain hydroxyalkanoates like sodium 3-hydroxybutyrate. This longer chain length can influence the melting point, crystallinity, and mechanical properties of the resulting polymers, making it suitable for specific applications where these properties are desirable .
Propiedades
Fórmula molecular |
C6H11NaO3 |
|---|---|
Peso molecular |
154.14 g/mol |
Nombre IUPAC |
sodium;4-hydroxyhexanoate |
InChI |
InChI=1S/C6H12O3.Na/c1-2-5(7)3-4-6(8)9;/h5,7H,2-4H2,1H3,(H,8,9);/q;+1/p-1 |
Clave InChI |
JTDPKTPHTKVRSF-UHFFFAOYSA-M |
SMILES canónico |
CCC(CCC(=O)[O-])O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride](/img/structure/B12298004.png)
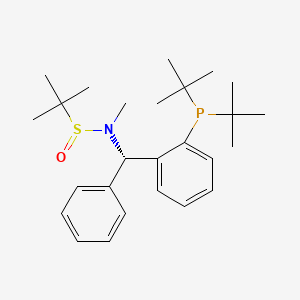
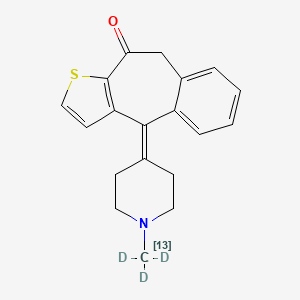
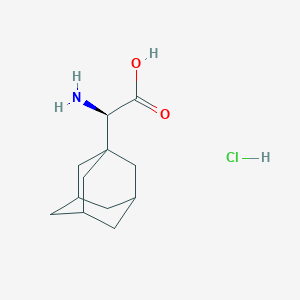

![[(1R,5S,6R)-2,8-dioxabicyclo[3.3.0]oct-6-yl] N-[(2S,3R)-4-(benzo[1,3]dioxol-5-ylsulfonyl-(2-methylpropyl)amino)-3-hydroxy-1-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]butan-2-yl]carbamate](/img/structure/B12298031.png)
![5-[2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide](/img/structure/B12298049.png)
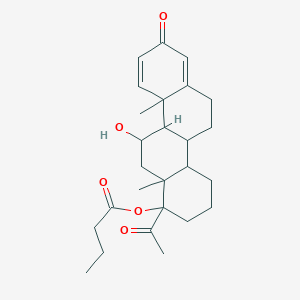

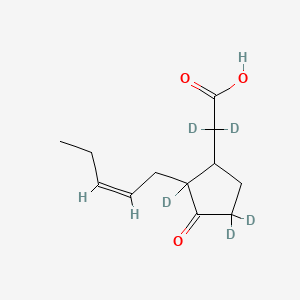
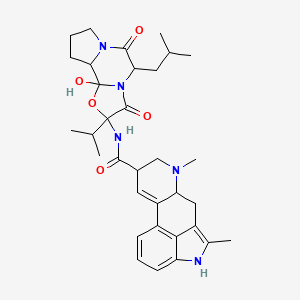
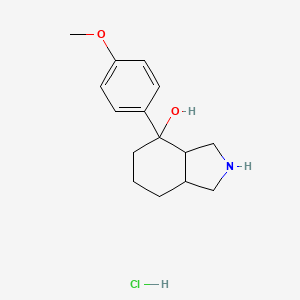
![4-Cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-2H-pyrazolo[4,3-c]quinoline](/img/structure/B12298091.png)

